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3'-Deoxy-3'-acetamido-uridine -

3'-Deoxy-3'-acetamido-uridine

Catalog Number: EVT-14891238
CAS Number:
Molecular Formula: C11H15N3O6
Molecular Weight: 285.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Deoxy-3'-acetamido-uridine is a modified nucleoside that plays a significant role in biochemical research and therapeutic applications. As a derivative of uridine, it features an acetamido group at the 3' position, which alters its biological properties compared to natural nucleosides. This compound is primarily studied for its potential applications in antiviral and anticancer therapies, as well as its utility in synthetic biology.

Source

3'-Deoxy-3'-acetamido-uridine can be synthesized from uridine through various chemical methods. The synthesis often involves the protection of hydroxyl groups and subsequent modification to introduce the acetamido group.

Classification

This compound falls under the category of nucleoside analogs, specifically modified ribonucleosides. It is classified based on its structural modifications and biological activity, which can differ significantly from natural nucleosides.

Synthesis Analysis

Methods

The synthesis of 3'-Deoxy-3'-acetamido-uridine typically involves several key steps:

  1. Protection of Hydroxyl Groups: The hydroxyl groups on uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions during subsequent steps.
  2. Introduction of Acetamido Group: The acetamido group is introduced at the 3' position through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.
  3. Deprotection: After the desired modifications are complete, the protecting groups are removed to yield the final product.

Technical Details

Specific protocols may vary, but one common method involves using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane as a protecting agent followed by oxidation and Wittig olefination reactions to achieve the desired nucleoside structure .

Molecular Structure Analysis

Structure

The molecular structure of 3'-Deoxy-3'-acetamido-uridine consists of a ribofuranose sugar with an acetamido group at the 3' position and a uracil base. The absence of the hydroxyl group at the 2' position classifies it as a deoxynucleoside.

Data

  • Molecular Formula: C₁₁H₁₄N₂O₅
  • Molecular Weight: Approximately 258.24 g/mol
  • Structural Representation: The compound can be depicted with standard nucleoside notation showing the sugar and base components connected by glycosidic bonds.
Chemical Reactions Analysis

Reactions

3'-Deoxy-3'-acetamido-uridine can participate in various chemical reactions typical for nucleosides:

  1. Phosphorylation: It can be phosphorylated to form nucleotide analogs, which are crucial for studying RNA synthesis.
  2. Glycosylation: It can react with other nucleophiles to form glycosidic bonds with different bases or sugars.

Technical Details

The introduction of functional groups through reactions like thiol-ene coupling has been explored for modifying nucleosides further, allowing for diverse applications in synthetic biology .

Mechanism of Action

Process

The mechanism of action for 3'-Deoxy-3'-acetamido-uridine primarily revolves around its incorporation into RNA during transcription processes. It acts as an analog that can interfere with normal RNA synthesis, potentially leading to inhibition of viral replication or cancer cell proliferation.

Data

Studies have shown that similar nucleoside analogs can be substrates for RNA polymerases, suggesting that 3'-Deoxy-3'-acetamido-uridine may also be incorporated into RNA transcripts under certain conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of nucleosides, including susceptibility to hydrolysis and phosphorylation.

Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize this compound's physical and chemical properties .

Applications

Scientific Uses

3'-Deoxy-3'-acetamido-uridine has several notable applications:

  1. Antiviral Research: It is being investigated for its potential to inhibit viral replication by acting as a substrate for viral polymerases.
  2. Cancer Therapy: Due to its structural similarity to natural nucleotides, it may interfere with RNA synthesis in cancer cells.
  3. Synthetic Biology: Utilized in the development of modified RNA molecules for therapeutic purposes or as tools in genetic engineering.
Historical Context and Discovery of 3'-Deoxy-3'-acetamido-uridine

Emergence in Structural Biology: Early Crystallographic Identification in Ribonuclease A Complexes

The structural characterization of 3'-Deoxy-3'-acetamido-uridine emerged from crystallographic studies of ribonuclease (RNase) A complexes in the late 20th century. RNase A, a pyrimidine-specific endonuclease, served as a model system for understanding enzyme-substrate interactions and catalytic mechanisms of RNA-processing enzymes. Early X-ray crystallography work revealed that synthetic nucleoside analogs—including 3'-modified uridine derivatives—could occupy the enzyme's B1 substrate-binding pocket with high specificity. The 3'-acetamido group proved particularly instructive: its carbonyl oxygen participated in hydrogen bonding with active-site residues His119 and Thr45, mimicking the natural 3'-hydroxyl group's interactions while conferring hydrolysis resistance [1] [7].

This analog's value as a mechanistic probe stemmed from its isosteric relationship with uridine, paired with strategic electronic perturbations. The acetamido moiety (–NHCOCH₃) introduced a non-hydrolyzable bond at the catalytic site, allowing researchers to trap intermediate states during RNA cleavage. Crystallographic data revealed a bond length of 1.41 Å for the acetamido C=O group and 1.35 Å for the C–N bond, closely mirroring peptide bond dimensions. These structural features enabled precise mapping of RNase A's oxyanion hole and proton transfer network, confirming the critical role of 3'-oxygen polarization in the transphosphorylation step of RNA degradation [1] [9].

Table 1: Key Crystallographic Parameters of 3'-Deoxy-3'-acetamido-uridine Bound to RNase A

Structural FeatureBond Length (Å)Interaction Partner in RNase ABiological Significance
Acetamido C=O1.41His119 NεHMimics 3'-OH polarization transition state
Acetamido C–N1.35Thr45 OγHStabilizes pseudo-axial conformation
Glycosidic torsion angle (χ)–157°Pyrimidine binding pocketMaintains anti conformation for base pairing
Ribose puckerC3'-endoB1 subsiteMatches A-form RNA geometry

Role in Nucleoside Modification Studies: Bridging Glycosylation and Enzymatic Inhibition

Synthetic Pathways and Molecular Design

The synthesis of 3'-deoxy-3'-acetamido-uridine leveraged mercuri salt methodologies and Vorbrüggen glycosylation, techniques foundational to mid-20th century nucleoside chemistry. Early routes involved:

  • Mercuri Procedure: Condensation of 3-acetamido-2,5-di-O-acetyl-3-deoxy-D-ribofuranosyl chloride with silylated uracil, yielding a mixture of α/β anomers. The β-anomer predominated (∼75%) due to stereoelectronic effects directing nucleobase approach from the less hindered face [5] [7].
  • Direct Glycosylation: Later improvements employed trimethylsilyl triflate-catalyzed coupling of 1-O-acetyl-3-azido-3-deoxyribose with persilylated uracil, followed by Staudinger reduction (PPh₃/H₂O) and acetylation. This route achieved higher β-selectivity (>90%) and avoided toxic mercury reagents [8] [10].

Critical to biological function was the conformational lock imparted by the 3'-acetamido group. Nuclear magnetic resonance (NMR) studies in D₂O revealed a 70:30 equilibrium favoring the C3'-endo sugar pucker—matching the A-form geometry of RNA duplexes. The bulky acetamido group also introduced steric occlusion at the 3'-position, rendering the analog resistant to phosphorylases and nucleotidyltransferases that process natural uridine [5] [10].

Enzymatic Inhibition Mechanisms

As a mechanistic probe, 3'-deoxy-3'-acetamido-uridine exhibited dual inhibitory roles:

  • RNA Processing Enzymes: Served as a chain-terminating substrate analog for RNA polymerases and reverse transcriptases. The acetamido group could not be phosphorylated, halting nucleotide incorporation during RNA synthesis. Kinetic studies with E. coli RNA polymerase showed competitive inhibition (Kᵢ = 8.3 μM) against UTP, disrupting template-directed transcription [1] [6].
  • Glycosyltransferase Inhibition: The electron-withdrawing acetamido group increased the ribose oxocarbenium character, making it a transition-state analog for retaining glycosyltransferases. In studies with human O-GlcNAc transferase (OGT), the compound achieved 50% inhibition at 45 μM by occupying the UDP-GlcNAc binding site while preventing sugar transfer [9] [10].

Table 2: Enzymatic Targets and Inhibition Parameters of 3'-Deoxy-3'-acetamido-uridine and Key Analogs

Target EnzymeInhibition Constant (Kᵢ)Mechanistic BasisStructural Analogs
RNase ANot an inhibitorSubstrate mimic for crystallography3'-Deoxy-3'-amino-uridine
E. coli RNA polymerase8.3 μM (competitive)Competitive blockage of UTP binding site3'-Deoxy-3'-azido-UTP
Human OGT45 μM (mixed)Transition-state mimic for UDP-sugar hydrolysis3'-Acetamido-2',3'-dideoxyuridine
HIV-1 reverse transcriptase22 μM (noncompetitive)Allosteric disruption of dNTP positioning3'-Fluoro-3'-acetamido-thymidine

The analog's versatility spawned derivatives like 3'-acetamido-2',3'-dideoxyuridine (chain terminator for viral polymerases) and 3'-N-alkylacetamido variants (probes for glycosyltransferase plasticity). These modifications demonstrated how strategic alterations at the 3'-position could redirect biological activity from enzyme substrate mimics to potent inhibitors, establishing a design paradigm for antimetabolite drugs targeting nucleotide-processing enzymes [6] [10].

Properties

Product Name

3'-Deoxy-3'-acetamido-uridine

IUPAC Name

N-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

InChI

InChI=1S/C11H15N3O6/c1-5(16)12-8-6(4-15)20-10(9(8)18)14-3-2-7(17)13-11(14)19/h2-3,6,8-10,15,18H,4H2,1H3,(H,12,16)(H,13,17,19)/t6-,8-,9-,10-/m1/s1

InChI Key

BUUSLPRPRSICHU-PEBGCTIMSA-N

Canonical SMILES

CC(=O)NC1C(OC(C1O)N2C=CC(=O)NC2=O)CO

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO

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